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Nicotinic acid adenine dinucleotide phosphate (NAADP) is a potent intracellular second

messenger that mobilizes calcium (Ca²⁺) from internal stores, playing a critical role in a myriad

of cellular processes. For years, the precise identity of the NAADP-sensitive Ca²⁺ channel has

been a subject of intense debate, with two main candidates emerging: ryanodine receptors

(RyRs) and two-pore channels (TPCs). This guide provides an objective comparison of their

activation by NAADP, supported by experimental data and detailed methodologies to aid

researchers in distinguishing these two pathways.

The current understanding has evolved from two competing hypotheses to a more integrated

model. One hypothesis posited that NAADP directly activates RyRs located on the

endoplasmic/sarcoplasmic reticulum (ER/SR)[1][2]. The other suggested that the primary

targets of NAADP are TPCs on acidic organelles such as endosomes and lysosomes[1][2]. A

widely accepted "trigger" hypothesis now proposes that NAADP initiates a localized Ca²⁺

release from acidic stores through TPCs, which then triggers a larger, global Ca²⁺ release from

the ER/SR via Ca²⁺-induced Ca²⁺ release (CICR) mediated by RyRs and/or inositol

trisphosphate receptors (IP₃Rs)[1][3][4]. More recent evidence points towards a "unifying

hypothesis" where both TPCs and RyRs are essential components of the NAADP signaling

pathway in many cell types[5][6].
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The following tables summarize the key quantitative and qualitative differences between RyR

and TPC activation by NAADP.

Feature
Ryanodine Receptor (RyR)
Activation by NAADP

Two-Pore Channel (TPC)
Activation by NAADP

Primary Ca²⁺ Source
Endoplasmic/Sarcoplasmic

Reticulum (ER/SR)[1][2]

Acidic organelles (endosomes,

lysosomes)[1][3][7]

Proposed Role in NAADP

Signaling

Direct target in some cells

(e.g., T-cells, pancreatic acinar

cells) or amplifier of TPC-

mediated signal[1][2][3][4][5]

Primary sensor and initiator of

the NAADP signal ("trigger")[1]

[3][5]

NAADP Binding
Controversial; may be indirect

via accessory proteins[8]

Indirect; mediated by

accessory NAADP-binding

proteins like JPT2 (HN1L) and

LSM12[8][9][10]

Activation Kinetics

Often associated with a global

Ca²⁺ wave following an initial

trigger[3][11]

Initiates a localized, "trigger"

Ca²⁺ release[3][12]

EC₅₀ for NAADP

Varies widely by cell type and

experimental setup; reported in

the low nanomolar to

micromolar range[1][2]

Generally in the low nanomolar

range (e.g., EC₅₀ of ~30 nM in

sea urchin egg homogenates)

[1][2]
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Experimental Evidence
Supporting RyR
Involvement

Supporting TPC
Involvement

Gene Silencing/Knockout

Knockout or knockdown of

RyR isoforms (e.g., RyR1,

RyR3) reduces or abolishes

NAADP-induced Ca²⁺ release

in specific cell types[4][5][6]

Double knockout of TPC1 and

TPC2 abolishes NAADP-

dependent Ca²⁺ responses[13]

[14]

Pharmacological Inhibition
Inhibited by RyR antagonists

(e.g., ryanodine, dantrolene)[4]

Abolished by agents that

disrupt acidic store function

(e.g., bafilomycin A1, GPN)

and inhibited by the NAADP

antagonist Ned-19[13]

Channel Reconstitution

Some studies show direct

activation of RyRs by NAADP

in planar lipid bilayers, though

results are conflicting[1][2]

Overexpression of TPCs

enhances cellular sensitivity to

NAADP[3][11][15]

Electrophysiology

NAADP shown to increase the

open probability of single RyR

channels in some

preparations[1]

Patch-clamp of single endo-

lysosomes reveals NAADP-

stimulated currents that are

absent in TPC-deficient

cells[13][14]

Signaling Pathway Diagrams
The following diagrams illustrate the proposed signaling pathways for NAADP-mediated Ca²⁺

release involving RyRs and TPCs.

Caption: The "Trigger" Hypothesis of NAADP action.

Caption: Direct activation of RyRs by NAADP.

Experimental Protocols
Here we outline key experimental protocols to differentiate between RyR and TPC-mediated

NAADP signaling.
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Pharmacological Profiling of NAADP-Induced Ca²⁺
Release
Objective: To determine the contribution of RyRs, TPCs, and acidic stores to the NAADP-

evoked Ca²⁺ signal.

Methodology:

Load cells with a fluorescent Ca²⁺ indicator (e.g., Fura-2 AM or Fluo-4 AM).

Pre-incubate cells with a panel of inhibitors for 15-30 minutes prior to stimulation.

RyR inhibitors: Ryanodine (10-100 µM), Dantrolene (10-30 µM).

Acidic store disruptors: Bafilomycin A1 (100-200 nM), Glycyl-L-phenylalanine 2-

naphthylamide (GPN; 50-200 µM).

NAADP antagonist: Ned-19 (1-10 µM).

IP₃R inhibitor (control): Xestospongin C (1-5 µM) or Heparin (delivered via microinjection).

Stimulate cells with a cell-permeant form of NAADP (NAADP-AM) or by microinjection of

NAADP.

Record changes in intracellular Ca²⁺ concentration using fluorescence microscopy.

Compare the amplitude and kinetics of the Ca²⁺ response in the presence and absence of

inhibitors.

Expected Results:

Inhibition by RyR antagonists suggests RyR involvement.

Inhibition by bafilomycin A1 or GPN indicates a requirement for acidic stores and supports

TPC involvement.

Abolition of the signal by Ned-19 confirms the response is NAADP-dependent.
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Genetic Knockdown of RyRs and TPCs
Objective: To specifically assess the requirement of RyR and TPC isoforms in NAADP

signaling.

Methodology:

Transfect cells with validated siRNAs targeting specific RyR isoforms (RyR1, RyR2, RyR3)

or TPC isoforms (TPC1, TPC2). Use a non-targeting siRNA as a control.

Alternatively, use cells from knockout (KO) mouse models (e.g., TPC1/2 double KO, RyR

isoform KO).

After 48-72 hours (for siRNA), confirm knockdown efficiency by qRT-PCR or Western

blotting.

Perform Ca²⁺ imaging experiments as described in Protocol 1, stimulating with NAADP.

Quantify and compare the NAADP-evoked Ca²⁺ signals between control, RyR-knockdown,

and TPC-knockdown cells.

Expected Results:

Loss of the NAADP response in TPC1/2 double-knockdown/KO cells would strongly indicate

that TPCs are the primary NAADP sensors.

A significant reduction in the NAADP response in RyR-knockdown/KO cells would

demonstrate the essential role of RyRs, either as direct targets or as amplifiers.

High-Resolution Imaging of NAADP-Evoked Ca²⁺
Signals
Objective: To spatially distinguish between the initial "trigger" Ca²⁺ release and the subsequent

global Ca²⁺ wave.

Methodology:
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Use a high-speed, high-sensitivity confocal or total internal reflection fluorescence (TIRF)

microscope for Ca²⁺ imaging.

Load cells with a high-affinity Ca²⁺ indicator to detect small, localized events.

Stimulate cells with a low concentration of NAADP (e.g., via flash photolysis of caged

NAADP) to favor the observation of initial events.

Analyze the spatio-temporal properties of the Ca²⁺ signals. Look for localized Ca²⁺ "sparks"

or "puffs" near acidic organelles (visualized with markers like LysoTracker) that precede a

global Ca²⁺ wave.

Combine this approach with the pharmacological and genetic tools described above to

determine the molecular basis of the trigger and the global wave.

Expected Results:

The observation of localized Ca²⁺ release events from acidic stores that are sensitive to TPC

knockdown would support the "trigger" hypothesis.

The subsequent propagation of a global wave that is sensitive to RyR inhibitors would

confirm the role of RyRs as amplifiers.

Caption: Workflow for differentiating NAADP signaling pathways.

In conclusion, the differentiation between RyR and TPC activation by NAADP requires a multi-

faceted approach. While TPCs are now largely considered the primary sensors of NAADP,

initiating a trigger Ca²⁺ release from acidic stores, RyRs are crucial players, acting as powerful

amplifiers of this initial signal to generate a robust, global cellular response. The relative

contribution of each channel can be cell-type specific, necessitating careful experimental

design to elucidate the precise signaling architecture in any given system.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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